

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic acid hydrochloride

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Compound of Interest

Compound Name: 1-Aminocyclohexane-1-carboxylic acid hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Aminocyclohexane-1-carboxylic acid hydrochloride**, a synthetic amino acid analog with significant applications in peptide and peptidomimetic design. Its constrained cyclic structure offers unique advantages in the development of novel therapeutics with enhanced stability and biological activity.

Chemical and Physical Properties

1-Aminocyclohexane-1-carboxylic acid hydrochloride is the hydrochloride salt of 1-Aminocyclohexane-1-carboxylic acid. The hydrochloride form enhances the compound's solubility in aqueous solutions, making it suitable for a variety of experimental conditions.^[1] Below is a summary of its key chemical and physical properties.

Identifier	Value
IUPAC Name	1-aminocyclohexane-1-carboxylic acid;hydrochloride[1]
Synonyms	Homocycloleucine hydrochloride, 1-amino-1-cyclohexanecarboxylic acid hydrochloride, ACPC-HCl
CAS Number	39692-17-6[1]
Molecular Formula	C ₇ H ₁₄ ClNO ₂ [1]
Molecular Weight	179.64 g/mol [1]
Appearance	White to off-white crystalline powder[2]
Melting Point	>300 °C (decomposes) (for free amino acid)[2]
Solubility	The hydrochloride salt enhances solubility in water.[1] Soluble in DMSO.
Purity	Typically ≥ 98% (Titration) (for free amino acid) [2]

Table 1: Chemical and Physical Properties of **1-Aminocyclohexane-1-carboxylic acid hydrochloride** and its corresponding free amino acid.

Spectroscopic Data

The structural confirmation of 1-Aminocyclohexane-1-carboxylic acid is typically achieved through various spectroscopic methods. Below are the characteristic spectral data.

Spectroscopy	Characteristic Features
^1H NMR	Spectral data is available for the free amino acid.
^{13}C NMR	The carboxyl carbon typically appears in the 170-180 ppm region.
IR	Characteristic peaks for the amine (N-H), carboxylic acid (C=O and O-H), and alkane (C-H) functional groups are observed.
Mass Spec	The molecular ion peak corresponding to the free amino acid ($m/z \approx 143.19$) can be observed.

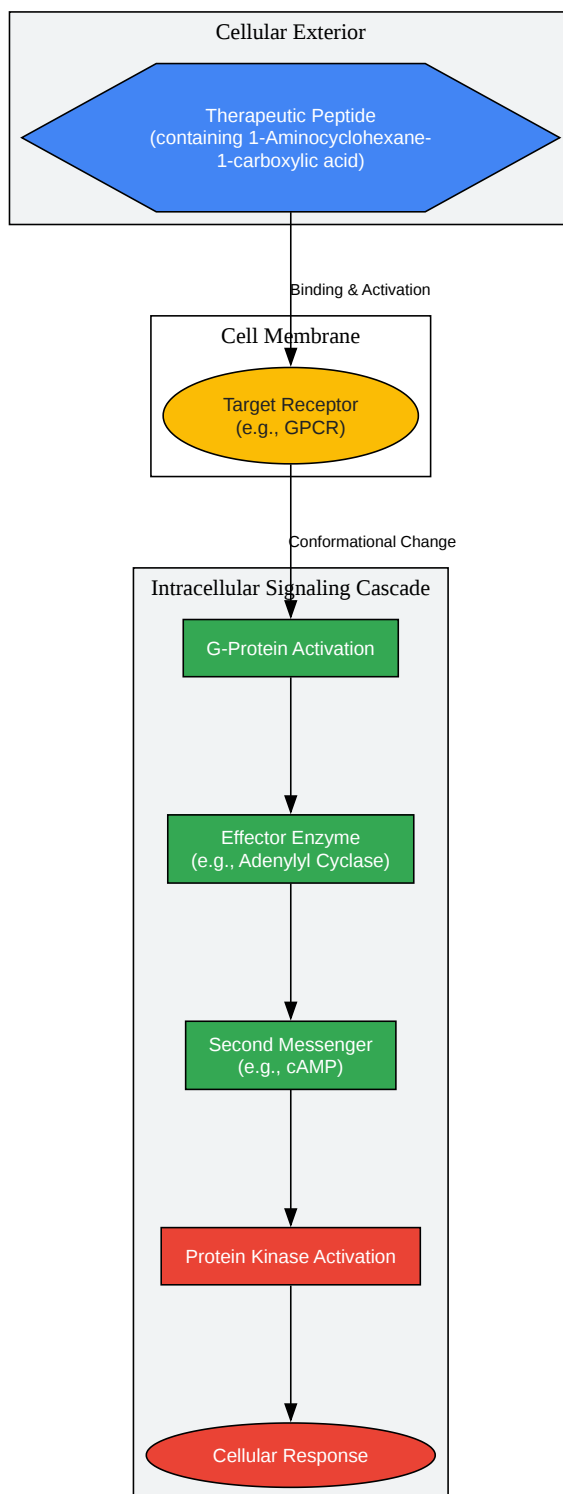
Table 2: Spectroscopic Data for 1-Aminocyclohexane-1-carboxylic acid.

Role in Drug Discovery and Peptide Design

1-Aminocyclohexane-1-carboxylic acid is classified as a constrained amino acid. Its cyclic structure imparts conformational rigidity to peptide backbones. This property is highly valuable in drug design for several reasons:

- **Enhanced Stability:** Peptides incorporating this amino acid often exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.
- **Improved Potency:** The constrained conformation can lock a peptide into its bioactive conformation, leading to higher binding affinity for its target receptor.
- **Receptor Selectivity:** By restricting the conformational freedom, it is possible to design peptides that bind with high selectivity to a specific receptor subtype, reducing off-target effects.

While **1-Aminocyclohexane-1-carboxylic acid hydrochloride** does not have a direct signaling pathway, its incorporation into a peptide can significantly influence the peptide's interaction with its biological target. The following diagram illustrates a conceptual signaling pathway for a hypothetical therapeutic peptide containing this constrained amino acid.



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Conceptual Signaling Pathway of a Therapeutic Peptide.

Experimental Protocols

The primary application of **1-Aminocyclohexane-1-carboxylic acid hydrochloride** is in solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual incorporation of this amino acid into a peptide sequence using Fmoc/tBu chemistry.

Materials:

- Fmoc-protected 1-Aminocyclohexane-1-carboxylic acid
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIEA, NMM)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Diethyl ether
- RP-HPLC system for purification

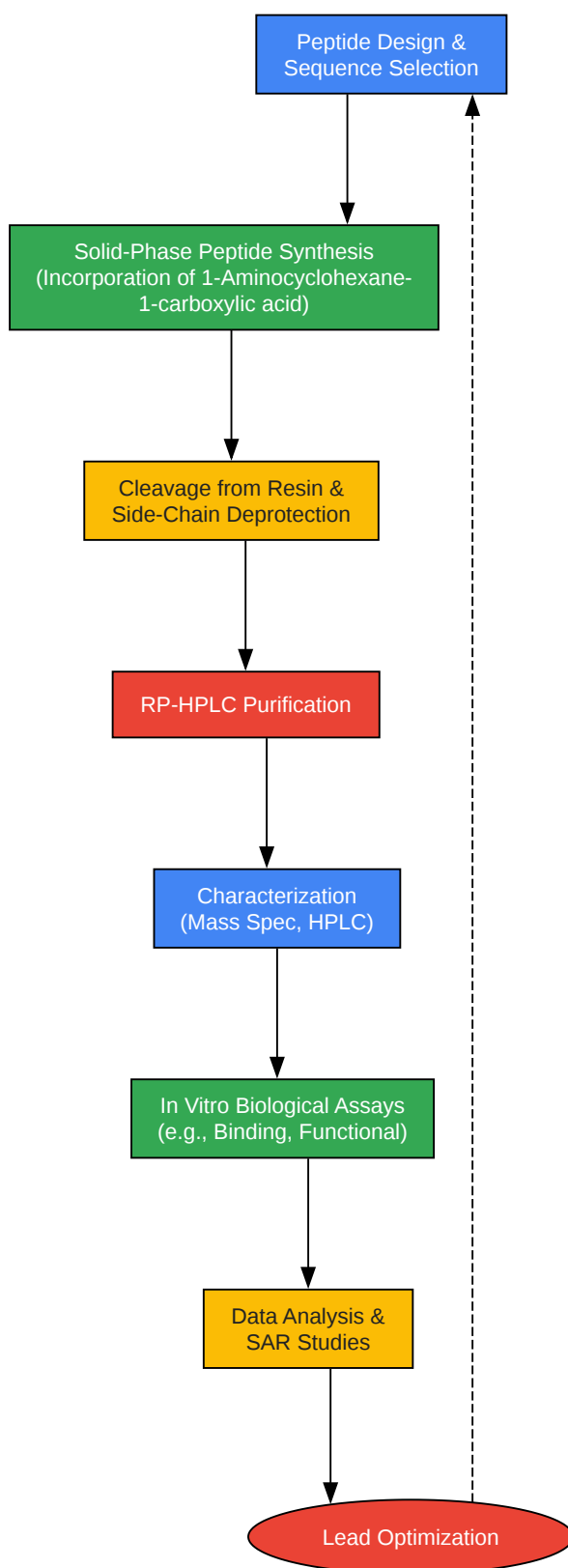
Protocol:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- Coupling:
 - Pre-activate the Fmoc-protected 1-Aminocyclohexane-1-carboxylic acid with a coupling reagent and a base in DMF.

- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours. Due to potential steric hindrance from the cyclic structure, a longer coupling time or a stronger coupling reagent may be necessary.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: Remove the final Fmoc group from the N-terminus.
- Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

The following diagram illustrates a typical experimental workflow from peptide design to biological evaluation, incorporating 1-Aminocyclohexane-1-carboxylic acid.



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Workflow for Peptide Synthesis and Evaluation.

Safety and Handling

1-Aminocyclohexane-1-carboxylic acid hydrochloride is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
- Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.[3][4]
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
- Storage: Store in a cool, dry place in a tightly sealed container.

This guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

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